Product packaging for 2-Oxaspiro[5.5]undecan-5-one(Cat. No.:CAS No. 1480805-76-2)

2-Oxaspiro[5.5]undecan-5-one

Cat. No.: B2520311
CAS No.: 1480805-76-2
M. Wt: 168.236
InChI Key: QSERSPURUBLYJP-UHFFFAOYSA-N
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Description

2-Oxaspiro[5.5]undecan-5-one is a high-purity chemical compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . It belongs to the class of spirocyclic structures, which are of significant interest in organic chemistry and fragrance research due to their complex, three-dimensional frameworks. This specific spirocyclic lactone serves as a valuable building block in organic synthesis and medicinal chemistry. Its constrained architecture makes it a promising scaffold for developing novel compounds with potential biological activity . Furthermore, derivatives of the 2-oxaspiro[5.5]undecane core have been identified as key ingredients in the development of advanced fragrance compositions . Research indicates that such compounds can impart unique olfactive properties, including green, fruity, and cassis notes, making them valuable for research and development in the flavor and fragrance industry . The compound's structure is confirmed by its unique SMILES notation (C1CCC2(CC1)COCCC2=O) and InChIKey (QSERSPURUBLYJP-UHFFFAOYSA-N) . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O2 B2520311 2-Oxaspiro[5.5]undecan-5-one CAS No. 1480805-76-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxaspiro[5.5]undecan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-9-4-7-12-8-10(9)5-2-1-3-6-10/h1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSERSPURUBLYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)COCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Mechanistic Investigations of 2 Oxaspiro 5.5 Undecan 5 One and Its Analogs

Fundamental Reaction Pathways

The reactivity of 2-Oxaspiro[5.5]undecan-5-one is largely dictated by the presence of a carbonyl group and the unique spirocyclic system. These features allow for a variety of reaction pathways, including nucleophilic and electrophilic attacks at the carbonyl carbon, as well as ring-opening and closing processes that are characteristic of spirocyclic structures.

Carbonyl Reactivity: Nucleophilic and Electrophilic Attack

The carbonyl group in this compound and its analogs is a key site of reactivity. The carbon atom of the carbonyl group is electrophilic and thus susceptible to attack by nucleophiles. evitachem.com This reactivity is fundamental to many synthetic transformations involving these compounds. For instance, nucleophilic addition to the carbonyl group can lead to the formation of alcohols or other functionalized derivatives. evitachem.com The specific outcome of the reaction often depends on the nature of the nucleophile and the reaction conditions.

Conversely, the oxygen atom of the carbonyl group possesses lone pairs of electrons and can act as a nucleophile or a Brønsted-Lowry base, particularly in the presence of strong acids. Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating attack by weak nucleophiles. This electrophilic activation is a common strategy in reactions involving spiroketones.

Some analogs of this compound, such as those containing β,γ-unsaturated α-spirocyclopropyl ketones, undergo homoconjugate nucleophilic addition with cleavage of the cyclopropane (B1198618) ring. cdnsciencepub.com This reactivity highlights how modifications to the spirocyclic framework can influence the reactivity of the carbonyl group.

Ring-Opening and Ring-Closing Processes in Spirocyclic Systems

Spirocyclic systems like this compound can undergo dynamic ring-opening and ring-closing reactions. These processes are often in equilibrium and can be influenced by factors such as solvent, temperature, and the presence of catalysts. For example, in solution, some spiroketals can exist in equilibrium with their ring-opened forms.

The stability of the spirocyclic structure is a key factor in these processes. The formation of the spirocyclic system is often driven by the steric constraints of the parent ring, which directs the cyclization. Ring-closing metathesis (RCM) is a powerful synthetic method for the formation of a wide range of cyclic alkenes, including those with spirocyclic architectures. organic-chemistry.org The driving force for RCM is often the removal of a volatile byproduct, such as ethene, from the reaction mixture. organic-chemistry.org

In the context of polymerization, certain oxaspiro comonomers can undergo ring-opening polymerization, which can be initiated by either free-radical or cationic mechanisms. nih.gov This process involves the cleavage of one of the rings in the spirocyclic system to form a linear polymer chain. nih.gov

Detailed Mechanistic Elucidation of Key Transformations

A deeper understanding of the reaction mechanisms of this compound and its analogs requires detailed mechanistic studies. These investigations often involve a combination of experimental techniques, such as kinetic studies and isotopic labeling, as well as computational methods.

Mechanism of Cationicnih.govnih.gov-Aryl Migrations via Phenonium Ions

Aryl migrations are a class of rearrangement reactions that can occur in spirocyclic systems. In a notable example, a cationic nih.govnih.gov-aryl migration has been reported in propargyl-benzyl ethers, which proceeds through a six-membered ring fused phenonium ion intermediate. researchgate.netresearchgate.net This reaction is promoted by water-activated N-halosuccinimide (NXS) reagents and does not require any acid, base, or transition-metal catalyst. researchgate.netresearchgate.net The involvement of a phenonium ion, a type of bridged carbocation, is supported by the isolation of 2-oxaspiro[5.5]undecane-9-ones as byproducts. researchgate.netresearchgate.net

Phenonium ions are cyclohexadienyl cations that are spiro-annulated with a cyclopropane unit and are a subclass of arenium ions. iupac.org Their formation can be facilitated by the participation of a neighboring aromatic ring in the stabilization of a positive charge. wikipedia.org The study of phenonium ions has had a significant impact on the understanding of the distinction between classical and nonclassical carbocations. nih.gov

Kinetic Studies and Rate-Determining Steps in Spirocyclization

In the context of spirocyclization reactions, kinetic studies have revealed important mechanistic details. For example, in the methanol-induced kinetic epoxide-opening spirocyclization of glycal epoxides, Hammett analysis of reaction kinetics is consistent with an SN2 or SN2-like mechanism. scispace.com This reaction is second-order dependent on methanol (B129727), suggesting that two molecules of methanol are involved in the rate-determining step. scispace.com One molecule of methanol activates the epoxide electrophile via a hydrogen bond, while a second molecule chelates the sidechain nucleophile and the glycal ring oxygen. scispace.com

The rate of spirocyclization can also be influenced by the structure of the reactants. For instance, the Diels-Alder reactivity of 5-membered dienes is enhanced by spirocyclization at the saturated center, with the reactivity increasing as the size of the spirocycle decreases. nih.gov

Involvement of Transient Oxocarbenium Ions

Oxocarbenium ions are key reactive intermediates in many glycosylation reactions and other transformations involving carbohydrate-like structures. nih.gov These species are highly reactive and their transient nature has made them challenging to study directly. nih.gov However, computational studies have provided valuable insights into their structure and reactivity. nih.gov

In the context of spiroketalization, it has been speculated that the reaction may proceed through an oxocarbenium ion intermediate, although their existence in mild acid-catalyzed spiroketalization has not been definitively documented. nih.gov Computational studies on the cyclization of a hydroxyenol ether to a spiroketal under mild acidic conditions suggest that the reaction proceeds through a "one-step, two-stage" mechanism with the formation of a transient oxocarbenium ion as a "hidden intermediate". nih.gov This study reveals that stereoelectronic interactions prevent the formation of a stable oxocarbenium ion intermediate. nih.gov

The interception of oxocarbenium ions is a key step in a recently developed method for the formation of ethers from aldehydes and alcohols. rsc.org This reaction involves the formation of an α-(alkoxyalkyl)phosphonium salt, which is proposed to occur through the interception of an oxocarbenium ion by a phosphine. rsc.org

Interactive Data Tables

Table 1: Kinetic Data for MeOH-Induced Spirocyclization

SubstrateRelative RateHammett ρ ValueProposed Mechanism
C1-aryl glycal epoxideVaries with aryl substituent-1.3SN2 or SN2-like scispace.com

Table 2: Influence of Spirocycle Size on Diels-Alder Reactivity

DieneRelative Dimerization Rate (vs. Cp)Relative Reaction Rate with Ethylene (B1197577) (vs. 5,5-dimethylcyclopentadiene)
spiro[3.4]octa-5,7-diene (4-Cp)~220-fold faster1,200-fold faster nih.gov
5,5-dimethylcyclopentadieneDoes not dimerize at 200 °C1

List of Chemical Compounds Mentioned

this compound

2-Oxaspiro[5.5]undecane-9-one researchgate.netresearchgate.net

β,γ-unsaturated α-spirocyclopropyl ketones cdnsciencepub.com

Propargyl-benzyl ethers researchgate.net

Glycal epoxides scispace.com

5,5-dimethylcyclopentadiene nih.gov

spiro[3.4]octa-5,7-diene nih.gov

Hydroxyenol ether

Stereochemical Control in Mechanistic Pathways

The stereochemical outcome of reactions forming spiroketal structures, including the this compound framework, is governed by a delicate interplay of kinetic and thermodynamic factors. nih.gov Control over the stereochemistry at the anomeric carbon is a significant challenge and a key focus in synthetic strategies. acs.org

Kinetic control often relies on the specific reagents and conditions employed to favor one reaction pathway over another, leading to products that are not necessarily the most thermodynamically stable. A notable example is the stereocontrolled synthesis of spiroketals from glycal epoxides. acs.org The use of methanol (MeOH) as a catalyst can induce a kinetic spirocyclization that proceeds with inversion of configuration at the anomeric carbon. nih.govacs.org Mechanistic studies suggest this reaction may proceed via MeOH hydrogen-bonding catalysis through either an SN1 or SN2 manifold. nih.gov

Conversely, employing a multidentate Lewis acid like titanium tetraisopropoxide (Ti(Oi-Pr)4) facilitates an unusual kinetic spirocyclization with retention of configuration. acs.org The proposed mechanism involves the Lewis acid acting as a noncovalent tether between the epoxide oxygen and a side-chain hydroxyl group. acs.org This chelation activates the epoxide, leading to the formation of an oxonium intermediate and subsequent delivery of the nucleophile to the same face of the anomeric carbon. acs.org This represents the first known example of a kinetic spiroketalization controlled by metal chelation. acs.org

Thermodynamic control, which leads to the most stable spiroketal diastereomer, is often achieved under acidic conditions. nih.gov For instance, acid-catalyzed cyclization with reagents like tosylic acid (TsOH) typically yields the thermodynamic retention spiroketals. nih.gov The stability of these products is often enhanced by the anomeric effect, where an axial oxygen atom provides stabilization. acs.org

Stereoelectronic effects and steric strain also play a crucial role in dictating the stereochemistry. The A(1,3)-strain present in vinylogous amides, for example, can control the stereoselectivity of conjugate additions in the synthesis of azaspiro[5.5]undecane systems. nih.gov This strain directs the incoming nucleophile to attack from a stereoelectronically preferred axial position, leading to high diastereoselectivity. nih.gov

Condition/ReagentControl TypeStereochemical Outcome at Anomeric CarbonProposed Mechanistic Feature
TsOHThermodynamicRetentionAcid-catalyzed equilibration to the most stable diastereomer. nih.gov
MeOHKineticInversionHydrogen-bonding catalysis in an SN1 or SN2 pathway. nih.gov
Ti(Oi-Pr)4KineticRetentionChelation-controlled delivery of an internal nucleophile. acs.org
OrganocupratesKineticDiastereoselective additionReaction trajectory controlled by minimizing A(1,3)-strain. nih.gov

Exploration of Electronically Driven Rearrangements

The spiroketal framework can undergo fascinating and complex rearrangements driven by electronic factors, often initiated by the generation of reactive intermediates like oxocarbenium ions. d-nb.info These rearrangements can completely remodel the molecular structure, providing pathways to novel and structurally diverse compounds. d-nb.inforesearchgate.net

One prominent class of these transformations involves the rearrangement of spiroketal enol ethers. rsc.orgmdpi.com The acid-catalyzed rearrangement of 2-[(Z)-hexa-2,4-diynylidene]-1,6-dioxaspiro nih.govnih.govnon-3-ene, an analog of the target compound, can efficiently produce cyclopentenone-derived oxabicyclic structures. rsc.org The proposed mechanism for such transformations involves the formation of an intermediate carbocation, followed by intramolecular reactions that lead to the rearranged product. mdpi.com

Another powerful trigger for rearrangement is the epoxidation of enol ethers within a spiroketal system. d-nb.info The resulting epoxide intermediates are often highly unstable, especially in an acidic medium, and can spontaneously rearrange. d-nb.info This "inside-out" rearrangement can lead to a complete reorganization of the spiroketal core, forming highly congested polycyclic systems. d-nb.info The mechanism proceeds through the formation of an oxocarbenium ion after the initial epoxide ring-opening, which is then trapped by a nucleophile, sometimes from the reaction medium like m-chlorobenzoic acid when m-CPBA is used as the oxidant. d-nb.info

Electronically driven rearrangements can also lead to the formation of more thermodynamically stable structures through subtle changes in stereochemistry and saturation. nih.gov For example, a novel macrolide [4.5]spiroketal was observed to form through a process involving the unexpected creation of a carbon-carbon double bond and an inversion of configuration at a key stereocenter. nih.gov This transformation, which proceeds through a series of hemiketal and enol ether intermediates, results in a more stable, anomerically stabilized conformation. nih.gov

Interestingly, the isolation of 2-oxaspiro[5.5]undecane-9-ones has provided strong evidence for the involvement of phenonium ions in a novel, cationic rsc.orgCurrent time information in Bangalore, IN.-aryl migration reaction. researchgate.net This highlights how the formation of the spiro[5.5]undecane system can be intertwined with complex, electronically driven rearrangement pathways that facilitate the construction of valuable carbon-carbon bonds. researchgate.net

Rearrangement TypeTriggerKey IntermediateOutcome
Acid-catalyzed rearrangement of spiroketal enol etherBrønsted or Lewis AcidCarbocation/Pentadienylic cation. rsc.orgmdpi.comFormation of cyclopentenone-derived oxabicyclic compounds. rsc.org
Oxidative "Inside-Out" RearrangementEnol ether epoxidation (e.g., with m-CPBA)Unstable epoxide, Oxocarbenium ion. d-nb.infoComplete remodeling of the spiroketal core into complex polycycles. d-nb.info
Thermodynamic Stabilization RearrangementAcidic MediaHemiketal and enol ether intermediates. nih.govFormation of a more stable diastereomer via epimerization and unsaturation. nih.gov
Cationic rsc.orgCurrent time information in Bangalore, IN.-Aryl MigrationWater-activated N-halosuccinimide (NXS) reagentsPhenonium ion. researchgate.netFormation of 2-oxaspiro[5.5]undecane-9-ones as proof of mechanism. researchgate.net

Theoretical Chemistry and Computational Studies of 2 Oxaspiro 5.5 Undecan 5 One

Quantum Chemical Characterization of Electronic Structure

Molecular Electrostatic Potential Analysis

Molecular electrostatic potential (MESP) analysis is a valuable computational tool used to understand the electronic distribution within a molecule and predict its reactivity. chemrxiv.org It provides a visual representation of the electrostatic potential on the electron density surface, where different colors indicate regions of varying electron density. This analysis is crucial for predicting how a molecule will interact with other chemical species. researchgate.net

In the context of 2-Oxaspiro[5.5]undecan-5-one, MESP analysis reveals distinct electron-rich and electron-poor regions. The electron-rich zones, typically colored red, are associated with the lone pairs of the oxygen atoms in the ether and carbonyl groups. These areas are susceptible to electrophilic attack. Conversely, the electron-poor regions, colored blue, are found near the hydrogen atoms and the carbonyl carbon, indicating sites prone to nucleophilic attack. researchgate.net The MESP topology not only helps in understanding intermolecular interactions but also provides quantitative insights into properties like hydrogen bond propensity. chemrxiv.org

Frontier Molecular Orbital Theory (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that explains chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO represents the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of a molecule's kinetic stability and reactivity. anu.edu.au

For spirocyclic systems like this compound, the positioning of heteroatoms and ring strain significantly influences the HOMO and LUMO energies. The lone pairs of the oxygen atom contribute significantly to the HOMO, making it nucleophilic. The LUMO, on the other hand, is generally centered around the carbonyl group, which acts as the primary electrophilic site. The interaction between the HOMO of a nucleophile and the LUMO of the spiroketal dictates the course of many chemical reactions. libretexts.org

OrbitalDescriptionImplication for Reactivity
HOMO Highest energy orbital occupied by electrons, primarily localized on the oxygen atoms.Acts as an electron donor (nucleophile) in chemical reactions.
LUMO Lowest energy orbital unoccupied by electrons, centered on the carbonyl group.Acts as an electron acceptor (electrophile) in chemical reactions.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap indicates higher reactivity and lower kinetic stability.

Conformational Analysis and Energetic Profiles

Exploration of Ring Conformations and Flexibility (Chair, Boat, Twist-Boat)

The six-membered rings in this compound can adopt several conformations to minimize steric and torsional strain. The most stable and predominant conformation for a six-membered ring is the chair form, which has ideal bond angles and staggered arrangements of substituents, thus minimizing both angle and torsional strain. saskoer.calibretexts.org Other higher-energy conformations include the boat, twist-boat (or skew-boat), and half-chair. libretexts.orgminia.edu.eg

Anomeric and Exo-Anomeric Effects in Oxaspirocyclic Systems

The anomeric effect is a stereoelectronic phenomenon observed in cyclic systems containing a heteroatom, where an electronegative substituent at the anomeric carbon (the carbon adjacent to the ring heteroatom) prefers an axial orientation over the sterically less hindered equatorial position. journalirjpac.com This effect is attributed to the stabilizing interaction between a lone pair on the ring heteroatom and the antibonding orbital (σ*) of the C-substituent bond. journalirjpac.com

In spiroketals like this compound, both endo-anomeric and exo-anomeric effects are significant. The endo-anomeric effect involves the lone pair of the ring oxygen, while the exo-anomeric effect involves the lone pair of the exocyclic oxygen atom. journalirjpac.comcdnsciencepub.com These effects play a crucial role in determining the most stable conformation. For instance, in 1,7-dioxaspiro[5.5]undecane, the conformation where both rings have an axial C-O bond (a double anomeric effect) is the most stable. mdpi.come-tarjome.com The interplay of these stereoelectronic effects, along with steric interactions, governs the conformational preferences and reactivity of the molecule. researchgate.net

Relative Energy Calculations of Conformers and Isomers

Computational methods, such as molecular mechanics and quantum chemistry calculations, are used to determine the relative energies of different conformers and isomers. uci.edu These calculations help in predicting the equilibrium distribution of these species. The energy difference between conformers can be used to calculate their population ratio at a given temperature. wikipedia.org

Helical and Axial Chirality in Spiro[5.5]undecane Derivatives

Spiro compounds, characterized by two rings sharing a single atom, can exhibit unique forms of stereoisomerism known as axial and helical chirality. wikipedia.org Unlike central chirality, which involves a stereogenic center, axial chirality arises from the non-planar arrangement of substituents around a chiral axis. stackexchange.com In spiro[5.5]undecane systems, the spiro carbon atom is the focal point of this chirality. wikipedia.org

The two rings in spiro[5.5]undecane are held in a twisted or helical arrangement, which can be either right-handed (P or plus) or left-handed (M or minus), leading to enantiomeric forms. researchgate.net This type of chirality is a consequence of the restricted rotation around the bonds connected to the spiro atom, which locks the rings into a specific spatial orientation. stackexchange.com Even in unsubstituted spiro[5.5]undecane, the molecule is chiral due to this helical structure. researchgate.net The assignment of absolute configuration (R/S) for these molecules follows a modified Cahn-Ingold-Prelog (CIP) priority system, considering the extension of the rings. wikipedia.org

For substituted spiro[5.5]undecane derivatives like this compound, the presence of heteroatoms and functional groups can influence the conformational preferences and the stability of the different chiral isomers. The principles of axial chirality are fundamental to understanding the stereoselective synthesis and biological activity of such compounds.

Reaction Mechanism Modeling and Prediction

Computational chemistry offers powerful tools to model and predict the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Identification and Energy Barriers

Understanding a chemical reaction requires the identification of its transition state (TS), which is the highest energy point along the reaction coordinate. wikipedia.org Computational methods, such as density functional theory (DFT), are employed to locate these saddle points on the potential energy surface. mdpi.com The energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter that governs the reaction rate. wikipedia.org

For reactions involving spirocyclic compounds, such as the formation or transformation of this compound, computational studies can elucidate the most favorable reaction pathways by comparing the energy barriers of different possible mechanisms. For instance, in the alkylation of related dicarbonyl compounds that can lead to spiro derivatives, theoretical calculations can help rationalize the observed product distribution. mdpi.com The accuracy of these calculations is crucial for making reliable predictions about reaction outcomes.

Intrinsic Reaction Coordinate (IRC) Pathways

Once a transition state has been identified, the Intrinsic Reaction Coordinate (IRC) path can be calculated to confirm that the TS indeed connects the desired reactants and products. uni-muenchen.deq-chem.com The IRC is the minimum energy path on the potential energy surface, representing the trajectory that the atoms of a molecule follow during a chemical reaction. uni-muenchen.descm.com

Computational Spectroscopy for Structural Validation

Theoretical calculations of spectroscopic properties are a valuable tool for validating the structures of newly synthesized compounds and for interpreting experimental spectra.

Theoretical ¹H-NMR and ¹³C-NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of molecules with a high degree of accuracy. mst.eduacs.org

These theoretical predictions are instrumental in assigning the signals in experimental NMR spectra, especially for complex molecules with many overlapping peaks. stackexchange.comlibretexts.org For spirocyclic systems like this compound, where the chemical environment of each nucleus is highly dependent on the three-dimensional structure, theoretical NMR predictions can help to confirm the proposed structure and stereochemistry. mst.eduacs.org Discrepancies between experimental and predicted shifts can indicate an incorrect structural assignment or the presence of conformational dynamics. libretexts.org

Below is an interactive table with predicted ¹³C NMR chemical shifts for a related spiro compound, 1,7-dioxaspiro[5.5]undecane, which illustrates the type of data generated from such computational studies.

Atom Predicted Chemical Shift (ppm)
C162.5
C230.1
C318.9
C430.1
C562.5
C6 (spiro)94.2
C736.8
C825.4
C936.8

Note: The data in this table is for the related compound 1,7-dioxaspiro[5.5]undecane and serves as an example of predicted NMR data.

Simulated Vibrational (IR) and Electronic Spectra

Similarly, time-dependent density functional theory (TD-DFT) can be used to predict the electronic absorption spectra of molecules. mdpi.com This involves calculating the energies of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. mdpi.com Simulated spectra can aid in the interpretation of experimental data and provide insights into the electronic structure of the molecule. mdpi.comresearchgate.net

The combination of different simulated spectra provides a powerful arsenal (B13267) for the unambiguous structural characterization of complex organic molecules like this compound.

Advanced Computational Methodologies in the Study of this compound

The theoretical investigation of spirocyclic systems like this compound relies on a suite of advanced computational methodologies to elucidate their electronic structure, conformational preferences, and reactivity. These methods provide insights that are often difficult to obtain through experimental means alone. The following sections detail the application of key computational techniques in the study of this compound and its close analogs.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of molecular systems. mdpi.com It offers a favorable balance between computational cost and accuracy, making it suitable for calculating ground-state properties such as electron density, total energy, and molecular geometry. mdpi.com In the context of oxaspirocyclic compounds, DFT calculations are instrumental in modeling conformational stability and understanding electronic structure.

DFT methods, particularly using functionals like B3LYP, are employed to optimize the geometric structure of these molecules. mdpi.comresearchgate.net For instance, in studies of related 1,5-dioxaspiro[5.5]undecane derivatives, the B3LYP functional combined with the 6-311G(d,p) basis set has been shown to produce optimized geometries that align well with experimental data obtained from X-ray crystallography. mdpi.comresearchgate.net This level of theory is effective for comparing theoretical and experimental vibrational frequencies (FT-IR) and electronic spectra. mdpi.comresearchgate.net

The application of DFT to this compound allows for the exploration of its potential energy surface. By calculating the energies of various possible conformations, such as different chair, boat, or twist-boat forms of the six-membered rings, researchers can identify the most stable structures. mst.edu Frontier molecular orbital analysis (HOMO-LUMO) within the DFT framework further reveals insights into the molecule's reactivity, indicating the most likely sites for nucleophilic or electrophilic attack. The unique spirocyclic framework creates a distinct electronic environment, and DFT helps to delineate the electrostatic interactions that govern the compound's chemical behavior.

Table 1: Representative Applications of DFT in Oxaspirocycle Analysis

Computational TaskDFT Functional/Basis SetKey Insights
Geometry OptimizationB3LYP/6-311G(d,p)Predicts stable molecular structures that correlate with experimental findings. mdpi.comresearchgate.net
Vibrational AnalysisB3LYP/6-311G(d,p)Calculates theoretical IR spectra for comparison with experimental data. mdpi.comresearchgate.net
Conformational SearchB3LYP/6-311+G(d)Identifies low-energy conformers and the structural impact of the spiro-linkage. mst.edu
Electronic PropertiesB3LYPAnalyzes frontier molecular orbitals (HOMO/LUMO) to predict reactivity patterns.

Møller-Plesset Perturbation Theory (MP2) for High-Level Energetics

To achieve a higher level of accuracy in energetic calculations, particularly for electron correlation effects, Møller-Plesset perturbation theory (MP2) is frequently employed. wikipedia.org As a post-Hartree-Fock method, MP2 improves upon DFT and Hartree-Fock by incorporating electron correlation through second-order perturbation theory, which is crucial for accurately describing dispersion forces and other weak interactions that influence conformational energies. wikipedia.orgsmu.edu

In the study of oxaspirocycles, MP2 is the method of choice for obtaining reliable gas-phase relative energetics of different conformers. mst.eduacs.org For example, a detailed computational analysis of 1,7-dioxaspiro[5.5]undecane, a structural analog of the title compound, utilized MP2 with large correlation-consistent basis sets (up to aug-cc-pVQZ) to calculate the relative energies of its low-lying isomers. mst.eduacs.org These calculations were performed on geometries previously optimized at the DFT level (B3LYP/6-311+G(d)). mst.edu

The findings from such studies demonstrate the power of MP2 in distinguishing the energetic subtleties between conformers. For 1,7-dioxaspiro[5.5]undecane, MP2 calculations revealed that the most stable conformer features both six-membered rings in chair conformations with both oxygen atoms in axial positions. mst.eduacs.org This conformer was found to be more than 2 kcal/mol more stable than other conformers, a significant energy difference that governs the compound's structural preference in the gas phase. mst.eduacs.org This high-level approach provides a benchmark for understanding the intrinsic stability of the spirocyclic system, free from solvent effects. researchgate.net

Table 2: MP2/aug-cc-pVQZ Gas-Phase Relative Energies (ΔEgas) for Conformers of 1,7-Dioxaspiro[5.5]undecane

ConformerDescriptionΔEgas (kcal/mol)
2A Both rings chair, both oxygens axial0.00
2B One ring chair (axial O), one ring chair (equatorial O)2.53
2C One ring chair (axial O), one ring boat (axial O)3.63
2D One ring chair (axial O), one ring twist-boat (axial O)3.86
Data derived from studies on 1,7-dioxaspiro[5.5]undecane, a close analog of this compound. The conformer labels (2A, 2B, etc.) are taken from the source literature. mst.edu

Polarized Continuum Model (PCM) for Solvent Effects on Conformation and Reactivity

While gas-phase calculations are fundamental, the behavior of molecules in solution is often of greater practical interest. The Polarized Continuum Model (PCM) is a widely used implicit solvation method that accounts for the effects of a solvent on the solute's conformation and reactivity without the prohibitive computational expense of modeling individual solvent molecules. wikipedia.org PCM treats the solvent as a structureless, polarizable continuum characterized by its dielectric constant. wikipedia.orgnih.gov

This methodology is crucial for refining the energetic picture obtained from gas-phase calculations. The relative stability of conformers can change significantly in solution due to differing dipole moments and interactions with the solvent medium. In the computational study of 1,7-dioxaspiro[5.5]undecane, relative energies in various solvents—including tetrahydrofuran (B95107) (THF), dichloromethane, acetone, and dimethyl sulfoxide (B87167) (DMSO)—were estimated by applying corrections from PCM calculations (at the B3LYP/6-311+G(d) level) to the high-level MP2 gas-phase energies. mst.eduacs.org

The process involves re-optimizing the geometry of each conformer within the solvent continuum, as this is essential for the calculated solvation energies to differ appreciably from the gas-phase results. mst.edu The PCM calculations showed that while the most stable gas-phase conformer (2A) of 1,7-dioxaspiro[5.5]undecane remained the global minimum in all solvents tested, the relative energies of other, more polar conformers were significantly stabilized by the solvent environment. mst.edu This approach allows for a more realistic prediction of conformational equilibria in solution, which is vital for understanding the molecule's behavior in chemical reactions and biological systems.

Table 3: Estimated Relative Energies (ΔEsolv) of 1,7-Dioxaspiro[5.5]undecane Conformers in Various Solvents (kcal/mol)

ConformerΔEgasΔEsolv (THF)ΔEsolv (Acetone)ΔEsolv (DMSO)
2A 0.000.000.000.00
2B 2.532.051.831.76
2C 3.633.633.633.63
2D 3.863.663.593.57
Data derived from studies on 1,7-dioxaspiro[5.5]undecane. mst.edu ΔEgas values are from MP2/aug-cc-pVQZ calculations. ΔEsolv values are estimated by combining MP2 gas-phase energies with PCM-B3LYP/6-311+G(d) solvent corrections.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds in solution. For a molecule with the structural complexity of 2-Oxaspiro[5.5]undecan-5-one, one-dimensional (1D) ¹H and ¹³C NMR spectra are often insufficient for a complete assignment, necessitating the use of more advanced multi-dimensional experiments.

Two-dimensional (2D) NMR experiments are critical for mapping the intricate network of covalent bonds within a molecule. By correlating nuclear spins through bonds, these techniques provide a detailed picture of the molecular framework.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH). nih.gov For this compound, COSY spectra would reveal correlations between adjacent protons in both the cyclohexane (B81311) and tetrahydropyran (B127337) rings, allowing for the establishment of proton spin systems within each ring. researchgate.net For instance, the proton at C-4 would show a correlation to the protons at C-3.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. mdpi.com This powerful technique allows for the unambiguous assignment of which proton is attached to which carbon. acs.org Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak, linking the ¹H and ¹³C chemical shifts. Quaternary carbons, like the spirocenter at C-6 and the carbonyl carbon at C-5, would be absent from the HSQC spectrum. acs.org

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). nih.gov This is arguably the most powerful tool for assembling the complete carbon skeleton. It connects the individual spin systems identified by COSY. For this compound, key HMBC correlations would be observed from the protons on C-7 to the spirocyclic carbon C-6 and the carbonyl carbon C-5, and from the protons on C-1 to the ether oxygen-linked carbon C-11 and the spirocenter C-6, thus confirming the spirocyclic nature of the molecule.

A summary of expected key 2D NMR correlations for the structural elucidation of this compound is provided in the table below.

Proton(s)COSY Correlation(s)HSQC Correlation (Carbon)Key HMBC Correlation(s) (Carbon)
H on C-1H on C-11C-1C-2, C-6, C-11
H on C-3H on C-4C-3C-4, C-5
H on C-4H on C-3C-4C-3, C-5, C-6
H on C-7H on C-8C-7C-5, C-6, C-8, C-11
H on C-8H on C-7, H on C-9C-8C-6, C-7, C-9, C-10
H on C-11H on C-1C-11C-1, C-6, C-7

Note: The data in this table is hypothetical and represents expected correlations based on the principles of NMR spectroscopy.

The spirocyclic system of this compound is not static. The cyclohexane ring can undergo a chair-chair interconversion, a dynamic process that can be studied using variable temperature (VT) NMR. youtube.com At room temperature, if the conformational flip is fast on the NMR timescale, the signals for axially and equatorially located protons and carbons may appear as averaged, broadened peaks. msu.ru

By lowering the temperature, this conformational exchange can be slowed. youtube.com As the temperature decreases, the rate of interconversion reduces, and eventually, the individual signals for the distinct axial and equatorial environments can be resolved. This "freezing out" of the conformation allows for the separate observation of each conformer. The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature, which can be used to calculate the energy barrier (ΔG‡) for the ring-flipping process.

While 2D NMR can establish connectivity, assigning specific chemical shifts, particularly for the ¹³C spectrum, can be challenging. Computational chemistry provides a powerful tool for this purpose through the Gauge-Invariant Atomic Orbital (GIAO) method, often coupled with Density Functional Theory (DFT). nih.govresearchgate.net

The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus in a molecule. researchgate.net These shielding values (σ) can then be converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. conicet.gov.ar

δ_calc = σ_ref - σ_calc

By comparing the calculated ¹³C NMR spectrum with the experimental data, one can gain confidence in the structural and stereochemical assignments. youtube.com This method is particularly valuable for distinguishing between possible isomers or conformers, as subtle differences in their 3D structure lead to predictable changes in the calculated chemical shifts. researchgate.net For complex structures, this computational verification is a crucial step in confirming the proposed structure.

X-ray Crystallography for Absolute Structure and Solid-State Analysis

While NMR provides unparalleled information about a molecule's structure in solution, X-ray crystallography offers a definitive picture of the molecule in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, confirming the absolute structure and conformation.

Single-crystal X-ray diffraction is the gold standard for molecular structure determination. The process involves irradiating a high-quality single crystal with an X-ray beam. The resulting diffraction pattern is used to generate an electron density map of the molecule, from which the positions of all non-hydrogen atoms can be determined with high precision.

While crystallographic data for this compound itself is not publicly available, analysis of closely related spiro compounds provides insight into the type of structural information that can be obtained. For example, derivatives of 1,5-dioxaspiro[5.5]undecane have been characterized, revealing detailed geometric parameters. researchgate.net

The table below presents crystallographic data for two derivatives of a related spiro system, illustrating the typical parameters obtained from a single-crystal X-ray diffraction study.

Parameter3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione researchgate.net3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione researchgate.net
Crystal SystemOrthorhombicTriclinic
Space GroupPna2₁P-1
a (Å)10.182(2)8.7807(18)
b (Å)11.828(2)9.4383(19)
c (Å)14.356(3)11.450(2)
α (°)9098.64(3)
β (°)90103.28(3)
γ (°)9099.44(3)
Volume (ų)1729.0(6)893.4(3)
Z42

Note: This data is for derivatives of 1,5-dioxaspiro[5.5]undecane, not this compound, and is presented for illustrative purposes.

Such an analysis for this compound would definitively establish the conformation of both the six-membered rings, for instance, confirming a chair conformation for the cyclohexane ring in the solid state.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in a crystal lattice. This packing is governed by a network of intermolecular interactions. nih.gov For this compound, which lacks classic hydrogen bond donors (like O-H or N-H), the primary interactions would be weaker C–H···O hydrogen bonds. researchgate.net

In the crystal structure, the carbonyl oxygen (O at C-5) and the ether oxygen (O at C-2) are potential hydrogen bond acceptors. Protons on the carbon framework can act as weak donors, forming a network of C–H···O interactions that stabilize the crystal packing. Analysis of related spiro compounds has confirmed the presence of such C–H···O interactions. researchgate.net The parent compound lacks aromatic rings, so π-stacking interactions would not be present unless introduced via substitution. acs.org The study of these non-covalent forces is crucial for understanding the physical properties of the compound in its solid state.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule by probing its molecular vibrations. nih.govmdpi.com While specific experimental spectra for this compound are not widely published, its vibrational spectrum can be predicted based on the characteristic frequencies of its constituent parts: a ketone, a cyclic ether, and saturated hydrocarbon rings.

The primary diagnostic absorption band in the FTIR spectrum is expected to be the strong carbonyl (C=O) stretch of the ketone group. This highly polar bond typically produces a sharp, intense absorption in the region of 1725-1705 cm⁻¹. The exact position is sensitive to the ring strain and local electronic environment. The C-O-C stretching vibrations of the ether functionality within the tetrahydropyran ring are also key identifiers. These typically manifest as one or more strong bands in the 1260-1000 cm⁻¹ region of the spectrum.

Raman spectroscopy, which detects vibrations that cause a change in molecular polarizability, provides complementary information. nih.gov The C=O stretch is typically weaker in Raman than in FTIR. However, the symmetric C-O-C stretch of the ether and the numerous C-C and C-H vibrations of the aliphatic rings are expected to be Raman active and provide a detailed fingerprint of the molecular structure. nih.gov Analyzing the number and position of these bands can offer insights into the molecule's symmetry and conformational preferences. youtube.com

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity (FTIR)Expected Intensity (Raman)
C-H StretchingAlkyl (CH₂)2950 - 2850StrongStrong
C=O StretchingKetone1725 - 1705Very StrongWeak-Medium
C-H Bending (Scissoring)Alkyl (CH₂)1470 - 1445MediumMedium
C-O-C Asymmetric StretchingEther1260 - 1000StrongMedium
C-O-C Symmetric StretchingEtherWeakStrong
C-C Stretching / Skeletal VibrationsSpirocyclic Rings1200 - 800Medium-Weak (Complex)Medium-Strong (Complex)

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high precision. For this compound, with a molecular formula of C₁₀H₁₆O₂, the calculated monoisotopic mass is 168.11503 Da. uni.lu HRMS can measure this mass with an accuracy of a few parts per million (ppm), allowing for the unambiguous confirmation of the molecular formula and distinguishing it from other potential isobaric compounds.

Electron Ionization (EI) mass spectrometry induces fragmentation of the molecular ion (M⁺˙), providing a pattern that serves as a molecular fingerprint. While a specific experimental spectrum for this compound is not available, its fragmentation pattern can be predicted based on the established behavior of cyclic ketones and ethers. The molecular ion peak (m/z = 168) is expected to be observed.

Key fragmentation pathways for spiro compounds often involve the cleavage of bonds adjacent to the spirocenter. arkat-usa.org For this compound, the primary fragmentation is likely initiated by alpha-cleavage adjacent to the ketone or the ether oxygen.

A plausible fragmentation pathway involves the characteristic cleavage of the bond between the carbonyl carbon and the adjacent quaternary spiro-carbon. Another significant fragmentation route for cyclic ethers is the loss of small neutral molecules like ethylene (B1197577) (C₂H₄) or formaldehyde (B43269) (CH₂O) from the tetrahydropyran ring. The cyclohexane ring can undergo fragmentation typical of cycloalkanes, often involving the loss of an ethyl or propyl radical following ring-opening.

m/zIon / FragmentProposed Origin
168[C₁₀H₁₆O₂]⁺˙Molecular Ion (M⁺˙)
140[M - CO]⁺˙ or [M - C₂H₄]⁺˙Loss of carbon monoxide or ethylene
125[M - C₃H₇]⁺Loss of propyl radical from cyclohexane ring
111[M - C₄H₉O]⁺Complex rearrangement and cleavage
99[C₆H₁₁O]⁺Cleavage through the ether ring
85[C₅H₉O]⁺Alpha-cleavage adjacent to the carbonyl group
55[C₄H₇]⁺ or [C₃H₃O]⁺Fragment from cyclohexane or tetrahydropyran ring

Note: The proposed fragmentation is predictive and based on general principles of mass spectrometry.

Electronic Circular Dichroism (ECD) Calculations and Chiroptical Spectroscopy for Chiral Compounds

This compound possesses a spirocyclic carbon atom at the junction of the two rings, which acts as a stereocenter. This makes the molecule chiral, meaning it can exist as a pair of non-superimposable mirror images, or enantiomers. Electronic Circular Dichroism (ECD) spectroscopy is a crucial chiroptical technique used to investigate the stereochemistry of such chiral molecules. numberanalytics.com It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. numberanalytics.comencyclopedia.pub

While no experimental ECD spectra for this compound have been reported in the scientific literature, the combination of experimental ECD measurements and quantum chemical calculations represents the most reliable method for determining the absolute configuration (AC) of a chiral compound. nih.gov

The process for assigning the absolute configuration would involve the following steps:

Synthesis and Isolation: The enantiomers of this compound would first need to be synthesized and separated, or one enantiomer would need to be selectively synthesized (asymmetric synthesis).

Experimental ECD Spectrum: The ECD spectrum of one of the pure enantiomers would be recorded on a spectropolarimeter. encyclopedia.pub The spectrum consists of positive or negative bands (known as Cotton effects) corresponding to electronic transitions within the molecule.

ECD Calculation: For each stable conformer, the ECD spectrum is calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). youtube.com

Spectral Comparison: The calculated, Boltzmann-averaged ECD spectrum is then compared to the experimental spectrum. If the signs and shapes of the major Cotton effects in the calculated spectrum match those of the experimental spectrum, the absolute configuration of the measured sample is the same as the one used for the calculation (e.g., (R)). If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration (e.g., (S)).

This powerful combination of experimental and computational chiroptical spectroscopy provides an unambiguous method for the structural elucidation of complex chiral molecules like this compound. numberanalytics.comnih.gov

Derivatization Strategies and Functionalization of 2 Oxaspiro 5.5 Undecan 5 One

Modification of the Carbonyl Functionality

The ketone at the C-5 position is a primary site for a variety of chemical transformations, enabling the introduction of new functional groups and stereocenters.

Stereoselective Reductions and Oxidations

The reduction of the carbonyl group in spirocyclic ketones can lead to the formation of corresponding alcohols. The stereochemical outcome of these reductions is of significant interest. While specific studies on the stereoselective reduction of 2-oxaspiro[5.5]undecan-5-one are not extensively detailed in the provided results, general principles of ketone reduction can be applied. The use of chiral reducing agents or catalysts can facilitate the enantioselective or diastereoselective formation of hydroxyl groups.

Conversely, oxidation reactions can be employed on derivatives of this compound. For instance, if a hydroxyl group is present elsewhere in the molecule, it can be oxidized to a ketone or carboxylic acid.

Nucleophilic Additions to the Ketone

The electrophilic nature of the carbonyl carbon makes it susceptible to attack by various nucleophiles. This allows for the introduction of a wide array of substituents. For example, organometallic reagents such as Grignard or organolithium compounds can add to the ketone to form tertiary alcohols.

Similarly, the addition of cyanide, often from a source like trimethylsilyl (B98337) cyanide, can lead to the formation of cyanohydrins. thieme-connect.com These cyanohydrins are versatile intermediates that can be further converted to α-hydroxy acids or α-amino alcohols.

The table below summarizes potential nucleophilic addition reactions at the C-5 carbonyl of this compound.

Reagent TypeProductPotential Further Transformations
Organometallic (e.g., R-MgX, R-Li)Tertiary AlcoholDehydration to alkene, Oxidation
Cyanide (e.g., TMSCN)CyanohydrinHydrolysis to α-hydroxy acid, Reduction to α-amino alcohol
Ylides (Wittig Reaction)AlkeneEpoxidation, Dihydroxylation

Enone Chemistry and Conjugate Additions

While this compound itself is not an enone, it can be converted into one. For instance, Robinson annulation, a method that combines a Michael addition with an aldol (B89426) condensation, can be used to create α,β-unsaturated ketones from heterocyclic aldehydes and methyl vinyl ketone, ultimately forming spirocyclic enones. semanticscholar.org

Once an α,β-unsaturated system is in place, it becomes a target for conjugate additions (Michael additions). This allows for the introduction of nucleophiles at the β-carbon, expanding the range of possible derivatives. Stereoselective conjugate additions can be achieved using chiral catalysts or auxiliaries, which is a key strategy in the synthesis of complex molecules like perhydrohistrionicotoxin. nih.gov The stereochemical outcome of such additions can be influenced by factors like A(1,3)-strain, which may favor axial attack of the nucleophile. nih.gov

Aldol Condensations

The ketone in this compound possesses α-hydrogens, making it capable of participating in aldol condensations. wikipedia.orgsigmaaldrich.com In a base-catalyzed aldol condensation, a hydroxide (B78521) ion can deprotonate an α-carbon to form an enolate. magritek.com This enolate can then act as a nucleophile, attacking the carbonyl group of another molecule (either another molecule of the spiroketone or a different aldehyde or ketone in a crossed aldol condensation) to form a β-hydroxy ketone. wikipedia.orgsigmaaldrich.com Subsequent dehydration typically yields an α,β-unsaturated ketone. wikipedia.org

Enzymes known as aldolases can also catalyze stereoselective aldol reactions. For example, 2-deoxy-d-ribose-5-phosphate aldolase (B8822740) (DERA) is known to catalyze sequential, stereoselective aldol condensations between aldehydes. nih.gov While not directly applied to this compound in the provided literature, such biocatalytic approaches could offer a route to chiral derivatives.

The table below outlines the key steps and potential products of an aldol condensation involving this compound.

StepDescriptionIntermediate/Product
1. Enolate FormationAbstraction of an α-hydrogen by a base. magritek.comEnolate of this compound
2. Nucleophilic AttackThe enolate attacks the carbonyl of an aldehyde or ketone. wikipedia.orgβ-hydroxy ketone adduct
3. DehydrationElimination of a water molecule. sigmaaldrich.comα,β-unsaturated ketone

Functionalization of the Cyclic Ether Moiety

The cyclic ether portion of this compound also presents opportunities for functionalization, although this is generally less straightforward than modifying the carbonyl group. The oxygen atom can act as a Lewis base, coordinating to Lewis acids. Ring-opening reactions of the ether can occur under strong acidic conditions, potentially leading to diol or other functionalized cyclohexane (B81311) derivatives.

Synthesis of spirocyclic ethers can be achieved from acyclic precursors through methods like Re2O7-mediated spirocyclization, which involves a sequence of allylic alcohol transposition, oxocarbenium ion formation, and Prins cyclization. This method allows for the creation of complex spirocyclic ethers with multiple stereocenters.

Introduction of New Stereocenters and Chiral Auxiliaries

The generation of new stereocenters is a critical aspect of creating structurally diverse and potentially biologically active molecules. mdpi.comrsc.org As discussed, stereoselective reductions, nucleophilic additions, and conjugate additions are powerful tools for introducing chirality at or near the C-5 position.

Furthermore, the synthesis of chiral spirocyclic systems can be achieved through the use of chiral auxiliaries or asymmetric catalysis. For instance, in the synthesis of azaspiro[5.5]undecane derivatives, a conjugate addition/dipolar cycloaddition cascade has been employed to achieve a stereocontrolled route. nih.gov Similarly, chiral catalysts can be used to optimize the enantiomeric purity during the synthesis of related spirocyclic compounds.

The inherent chirality of the spiro[5.5]undecane skeleton itself, which can exhibit helical and axial chirality, adds another layer of stereochemical complexity and opportunity. mdpi.com The conformational behavior of these systems, including the potential for ring flipping, can influence their reactivity and the stereochemical outcome of reactions. mdpi.comcdnsciencepub.com

Ring Expansion and Contraction Reactions of the Spiro[5.5]undecane Skeleton

The modification of the core spiro[5.5]undecane framework through ring expansion and contraction reactions represents a key strategy for accessing novel molecular architectures. While direct experimental studies detailing the ring expansion or contraction of this compound are not extensively documented, the formation of this skeleton often involves significant skeletal rearrangements. Furthermore, established principles of organic synthesis allow for the postulation of potential ring-altering transformations.

Formation of the 2-Oxaspiro[5.5]undecane Skeleton via Skeletal Reorganization

Recent research has demonstrated that the 2-oxaspiro[5.5]undecane core can be synthesized through reactions that involve complex skeletal changes, effectively acting as a ring expansion of a precursor structure.

A notable example is the cationic researchgate.netimperial.ac.uk-aryl migration of propargyl benzyl (B1604629) ethers. This reaction, promoted by water-activated N-halosuccinimide (NXS) reagents, proceeds through a six-membered ring fused phenonium ion intermediate. The involvement of this intermediate was strongly supported by the isolation of 2-oxaspiro[5.5]undecane-9-ones. researchgate.net This process represents a highly diastereoselective and rapid method for creating medicinally and biologically significant tetrasubstituted olefins, with the spirocyclic ketone being a key mechanistic byproduct. researchgate.net

In the realm of biosynthesis, the oxaspiro[5.5]undecane architecture is found in novel natural products. For instance, spirocyclione A, an atypical angucycline derivative, features this unusual spiro system. researchgate.net Its formation is attributed to flavin-enabled oxidative C-C bond cleavages and subsequent rearrangement reactions, highlighting nature's strategy for constructing complex spirocyclic structures. researchgate.netresearchgate.net

Theoretical Ring Expansion and Contraction Strategies

While direct examples are scarce, the functional groups within this compound, namely the ketone and the lactone, provide handles for well-established ring expansion and contraction methodologies.

Potential Ring Contraction Reactions:

Ring contractions of cyclic ketones are a powerful tool in organic synthesis for creating smaller, often strained, ring systems. imperial.ac.uk Several methods could theoretically be applied to the cyclohexanone (B45756) portion of this compound.

Favorskii Rearrangement: This reaction involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative. For this compound, α-halogenation at the C6 position, followed by treatment with a base like sodium hydroxide, could potentially lead to the formation of a spiro[4.5]decane carboxylic acid derivative. The mechanism is thought to proceed through a cyclopropanone (B1606653) intermediate.

Wolff Rearrangement: This reaction involves the conversion of an α-diazoketone into a ketene, which can then be trapped by a nucleophile. Preparation of an α-diazoketone from this compound and subsequent photochemical or thermal decomposition would generate a ketene. Intramolecular trapping by the lactone oxygen is unlikely, but in the presence of water or an alcohol, this could provide a route to a cyclopentyl acetic acid derivative, effectively contracting the six-membered carbocyclic ring.

Enoxysilane-Mediated Ring Contraction: A practical method for one-carbon ring contraction involves the reaction of cyclic enoxysilanes with sulfonyl azides. nih.gov The regioselective formation of an enoxysilane from this compound, followed by treatment with an agent like perfluorobutanesulfonyl azide, could yield a five-membered ring N-acyl sulfonamide. nih.gov

Potential Ring Expansion Reactions:

Ring expansion reactions provide a route to medium-sized rings, which are often challenging to synthesize.

Tiffeneau-Demjanov Rearrangement: This reaction can expand a cyclic ketone by one carbon. It typically involves the formation of a cyanohydrin from the ketone, reduction to a β-amino alcohol, and then diazotization with nitrous acid. Applying this sequence to the carbonyl group of this compound could theoretically yield a 2-oxaspiro[5.6]dodecan-6-one.

Diazoalkane-Mediated Expansion: The reaction of cyclic ketones with diazoalkanes, often catalyzed by a Lewis acid, can also lead to a one-carbon ring expansion. Treatment of this compound with diazomethane (B1218177) could potentially insert a methylene (B1212753) group adjacent to the carbonyl, forming a spiro[5.6]dodecanone derivative.

These proposed pathways are based on established reactivity patterns of the functional groups present in this compound. Experimental validation is required to determine the feasibility and outcome of these transformations on this specific spirocyclic scaffold.

Applications of 2 Oxaspiro 5.5 Undecan 5 One and Its Derivatives in Advanced Organic Synthesis

Role as Versatile Building Blocks and Reactive Synthons

Spirocyclic compounds, in general, are recognized for their utility as versatile building blocks in organic synthesis. Their rigid, three-dimensional structures offer a unique platform for the spatial arrangement of functional groups, which is a desirable feature in the design of complex molecules and bioactive compounds.

Precursors to Diverse Spirocyclic Frameworks

While specific methods for the elaboration of 2-Oxaspiro[5.5]undecan-5-one into other spirocyclic frameworks are not extensively documented in publicly available literature, the general reactivity of related oxaspirocycles suggests potential pathways. For instance, the lactone functionality in this compound could, in principle, be manipulated through various transformations.

Key transformations for related spiro-lactones that could be envisioned for this compound include:

Reduction: Reduction of the lactone to the corresponding diol would provide a precursor for further functionalization or rearrangement to different spirocyclic systems.

Ring-opening reactions: Nucleophilic attack at the carbonyl carbon could lead to ring-opened products that can be recyclized to form new heterocyclic or carbocyclic spiro systems.

Alpha-functionalization: The carbon atoms alpha to the carbonyl group could be functionalized to introduce new substituents, thereby increasing molecular diversity.

The synthesis of various spirocyclic compounds often involves key reactions such as iodocyclization, which has been successfully employed to create a wide range of oxa-spirocycles. nih.govrsc.org This method highlights a general strategy for accessing such scaffolds.

Intermediates in Complex Molecule Construction

The utility of spirocyclic ketones as intermediates in the construction of complex molecules is well-established. For example, related spiro[5.5]undecane systems have been utilized in the synthesis of natural products through various strategic bond formations. Although direct evidence for the use of this compound as an intermediate in complex molecule synthesis is scarce in the available literature, its structural motifs suggest potential applications in cascade reactions or multi-component reactions to build molecular complexity rapidly.

Integration into Natural Product Synthesis

The spiro[5.5]undecane skeleton is a core component of numerous natural products, particularly in the realm of sesquiterpenes. researchgate.net The synthesis of these natural products often provides the impetus for the development of new synthetic methodologies for constructing the spirocyclic core. rsc.org

Total Synthesis of Spiro[5.5]undecane-Containing Natural Products

While no total syntheses explicitly employing this compound as a key building block have been prominently reported, the synthesis of natural products containing the broader spiro[5.5]undecane framework provides a roadmap for its potential use. For instance, the synthesis of azaspiro[5.5]undecane derivatives has been described in the context of creating analogs of the neurotoxic alkaloid perhydrohistrionicotoxin. nih.gov Such synthetic endeavors often rely on the strategic formation of the spirocenter, a challenge that could potentially be addressed by using pre-formed spirocyclic synthons like this compound.

Biomimetic Synthesis Approaches

Biomimetic synthesis aims to mimic nature's strategies for constructing complex molecules. nih.gov Many natural products with spirocyclic cores are believed to be formed through enzymatic cyclization or rearrangement reactions. While specific biomimetic syntheses involving this compound are not documented, the general principles of biomimetic synthesis could be applied. For example, an intramolecular cyclization of a suitable acyclic precursor could be envisioned as a potential route to the 2-oxaspiro[5.5]undecane skeleton, mimicking a putative biosynthetic pathway.

Research in Advanced Materials Science and Polymer Chemistry

The incorporation of spirocyclic units into polymers can significantly influence their physical and chemical properties. Research in this area has explored the use of various spiro monomers in polymerization reactions.

Development of Expanding Monomers for Polymerization Processes

A significant challenge in polymer chemistry is the volumetric shrinkage that typically accompanies polymerization, leading to internal stress, microfractures, and reduced performance of the final material. Expanding monomers are a class of compounds that undergo a net increase in volume during polymerization, thereby counteracting this shrinkage. Spiro-containing molecules, such as derivatives of this compound, are prime candidates for this application due to their ability to undergo ring-opening polymerization.

The principle behind their expansion lies in the conversion of a compact spirocyclic structure, with a high density of atoms, into a more open, linear polymer chain. For every two bonds that are broken in the ring-opening process, only one new bond is formed in the polymer backbone, leading to a net increase in volume. While specific studies detailing the polymerization of this compound itself are not extensively documented in publicly available literature, the behavior of analogous oxaspiro compounds provides a strong indication of their potential.

The polymerization of spiro orthoesters and spiro orthocarbonates, which share the spirocyclic core, is typically initiated cationically. researchgate.net Lewis acids, such as boron trifluoride etherate, are commonly employed as catalysts for both the synthesis of the spiro monomer and its subsequent polymerization. researchgate.net The resulting polymers are often polyether polyesters. researchgate.net The mechanism of this ring-opening polymerization can be complex, with the potential for various side reactions.

The general reaction scheme for the cationic ring-opening polymerization of a spirocyclic monomer is illustrated below:

Table 1: General Scheme of Cationic Ring-Opening Polymerization

StepDescription
Initiation A cationic initiator (e.g., a proton from an acid) attacks an oxygen atom in the spiro ring, leading to the formation of a cyclic oxonium ion.
Propagation The strained oxonium ion undergoes ring-opening, generating a carbocation that can then attack another monomer molecule, propagating the polymer chain.
Termination The polymerization process is terminated by various mechanisms, such as reaction with a nucleophile or chain transfer.

The ability to copolymerize these expanding monomers with conventional monomers allows for precise control over the volumetric changes during polymerization, making them highly valuable for applications demanding high dimensional stability. researchgate.net

Design of Specialty Polymeric Materials (e.g., dental resins, biomaterials)

The low-shrinkage properties of polymers derived from spiro monomers make them particularly attractive for high-precision applications, such as in dental resins and other biomaterials.

In dentistry, polymerization shrinkage of composite restorative materials is a major clinical problem, leading to gap formation at the tooth-restoration interface, marginal leakage, and secondary caries. The incorporation of expanding oxaspiro monomers into dental resin formulations can significantly mitigate this issue. researchgate.net Research on various oxaspiro monomers has demonstrated their potential to produce dental composites with drastically reduced polymerization shrinkage. researchgate.net While direct studies on this compound in this context are limited, the principles established with other spiro orthocarbonates are applicable. For instance, new oxaspiro monomers have been synthesized that show enhanced reactivity and efficiency in ring-opening compared to earlier compounds. researchgate.net

The general approach involves creating a composite material that includes the expanding spiro monomer along with conventional methacrylate (B99206) monomers. While initial attempts with some bis(methylene) spiro orthocarbonates did not yield materials with acceptable mechanical properties for dental use, their high reactivity and ability to form rigid, cross-linked polymers suggest they are worthy of further investigation for other specialized applications. researchgate.net

The biocompatibility of the resulting polymers is a crucial factor for their use in biomaterials. The synthesis of polyesters from monomers like poly(1,2-ethanediol citrate) highlights the focus on creating biodegradable and biocompatible materials for medical applications. rsc.org The ester linkages in polymers derived from this compound would also be susceptible to hydrolysis, suggesting potential for creating biodegradable scaffolds for tissue engineering or drug delivery systems. The versatility of the spirocyclic core allows for the introduction of various functional groups to tailor the properties of the resulting biomaterial, such as its degradation rate, mechanical strength, and interaction with biological systems.

Generation of Structurally Divergent Chemical Libraries

Spirocyclic scaffolds are highly sought after in medicinal chemistry and drug discovery due to their inherent three-dimensionality and structural novelty, which can lead to improved binding affinity and selectivity for biological targets. The rigid nature of the spiro core allows for a well-defined spatial arrangement of substituents, which is advantageous for rational drug design.

While the direct use of this compound in the generation of large chemical libraries is not extensively reported, the synthesis of related spiro compounds demonstrates the potential of this chemical class. For example, synthetic strategies have been developed to create novel 3-heterospiro[5.5]undecan-9-ones, which can serve as building blocks for more complex molecules. nih.gov The synthesis often involves a Robinson annulation to construct the spirocyclic core, followed by further modifications. nih.gov

The general workflow for utilizing a spirocyclic scaffold like this compound in the generation of a chemical library would involve:

Table 2: Workflow for Spiro-Based Chemical Library Generation

StepDescription
Scaffold Synthesis Efficient and scalable synthesis of the core this compound scaffold.
Functionalization Introduction of diverse functional groups at various positions on the spirocyclic ring system. This can be achieved through reactions targeting the ketone or other reactive sites.
Library Expansion Parallel synthesis techniques to combine the functionalized scaffolds with a variety of building blocks, leading to a large and structurally diverse library of compounds.
Screening High-throughput screening of the library against biological targets to identify hit compounds with desired activities.

The development of synthetic routes to related spiro compounds, such as 1,8-diazaspiro[5.5]undecane derivatives, further underscores the utility of spirocycles in creating complex molecular architectures for drug discovery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Oxaspiro[5.5]undecan-5-one, and how do reaction conditions influence yield and purity?

  • Methodology : Utilize multi-step protocols involving cyclization and oxidation. For example, spirocyclic ketones can be synthesized via acid-catalyzed cyclization of diols or ketones, as seen in analogous compounds like 1,4-diazaspiro[5.5]undecan-5-one derivatives . Key parameters include temperature control (e.g., reflux at 80°C in ethanol) and catalyst selection (e.g., HCl in dioxane for stereochemical control ). Purity can be monitored via HPLC or NMR, with yields typically ranging from 60–80% under optimized conditions.

Q. How can the stereochemical configuration of this compound be determined experimentally?

  • Methodology : Employ X-ray crystallography or NOE (Nuclear Overhauser Effect) NMR studies. For example, trans/cis isomers of related spiro compounds (e.g., 9-hydroxy-1,4-diazaspiro[5.5]undecan-5-one) were resolved using crystallographic data and distinct 1H^1H NMR splitting patterns (e.g., coupling constants J=812HzJ = 8–12 \, \text{Hz} for trans configurations) .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Methodology : Combine mass spectrometry (ESI+ or EI-MS) for molecular ion confirmation (e.g., m/z = 185 [M+H]+ in similar compounds ) with 1H^1H/13C^{13}C NMR. Key NMR signals include spirocyclic proton resonances at δ 1.8–2.5 ppm and carbonyl carbons at δ 170–180 ppm . IR spectroscopy can confirm the ketone group (C=O stretch at ~1700 cm1^{-1}) .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the reactivity of this compound in ring-opening reactions?

  • Methodology : Design kinetic studies using solvents like DMSO (polar aprotic) vs. THF (non-polar). For example, in related spiro compounds, polar solvents stabilize transition states in nucleophilic attacks, accelerating ring-opening by 2–3× compared to non-polar media . Activation energy (EaE_a) can be calculated via Arrhenius plots using GC or LC-MS to track reaction progress.

Q. What computational methods are suitable for predicting the stability and electronic properties of this compound?

  • Methodology : Apply DFT (Density Functional Theory) at the B3LYP/6-31G(d) level to model bond angles, charge distribution, and frontier molecular orbitals (HOMO/LUMO). For spiro compounds like 4-azatricyclo[4.3.1.1³,⁸]undecan-5-one, computational studies predicted strain energy (~15 kcal/mol) and regioselectivity in electrophilic substitutions .

Q. How can enantiomeric separation of this compound be achieved, and what chiral stationary phases are effective?

  • Methodology : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) or derivatization with chiral auxiliaries (e.g., Mosher’s acid). For example, trans- and cis-diazaspiro compounds were resolved using a Chiralcel OD-H column with n-hexane/isopropanol (90:10) at 1.0 mL/min .

Data Contradiction and Reproducibility Analysis

Q. How should researchers address discrepancies in reported synthetic yields for spirocyclic ketones like this compound?

  • Methodology : Conduct controlled reproducibility studies, isolating variables such as catalyst purity (e.g., trace metals in HCl) or moisture content. For instance, yields of 1,4-diazaspiro[5.5]undecan-5-one dropped by 20% when reactions were performed in non-anhydrous ethanol . Document all parameters (e.g., stirring rate, inert atmosphere) as per CONSORT-EHEALTH guidelines for reproducibility .

Q. Why do NMR spectra of spirocyclic compounds vary across studies, and how can this be mitigated?

  • Methodology : Standardize solvent and temperature conditions. For example, 1H^1H NMR shifts for 9-substituted diazaspiro compounds in DMSO-d6_6 vs. CDCl3_3 differ by up to 0.3 ppm due to hydrogen bonding . Use internal standards (e.g., TMS) and report solvent/temperature explicitly .

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